2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose
Overview
Description
2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose is a derivative of D-mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of a benzyloxycarbonylamino group, which is often used in organic synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose typically involves the protection of the amino group of D-mannose using a benzyloxycarbonyl (Cbz) group. One common method involves the reaction of D-mannose with benzyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group back to the amino group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives of this compound .
Scientific Research Applications
2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme activity.
Medicine: It serves as a building block in the synthesis of glycopeptides and other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose involves its interaction with specific enzymes and receptors in biological systems. The benzyloxycarbonyl group protects the amino group, allowing the compound to participate in various biochemical pathways without premature reactions. Upon removal of the protecting group, the free amino group can interact with enzymes, facilitating the formation of glycosidic bonds and other biochemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyloxycarbonylamino-Pentanedioic Acid
- 2-Benzyloxycarbonylamino-4-(Boc-amino)butyric Acid
Uniqueness
2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose is unique due to its specific structure, which combines the properties of D-mannose with the protective benzyloxycarbonyl group. This combination allows it to be used in a wide range of chemical and biological applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
benzyl N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7/c16-6-10(12(19)13(20)11(18)7-17)15-14(21)22-8-9-4-2-1-3-5-9/h1-6,10-13,17-20H,7-8H2,(H,15,21)/t10-,11-,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXPSFVNAPWXDF-FDYHWXHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C=O)C(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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